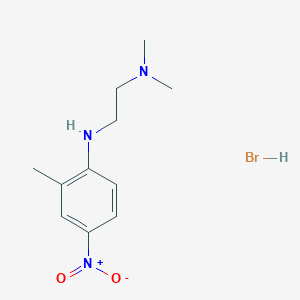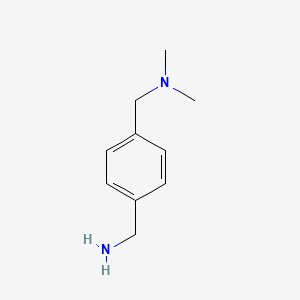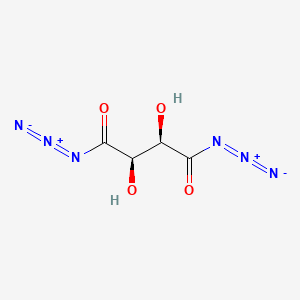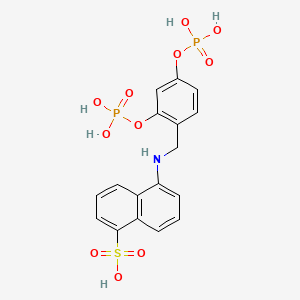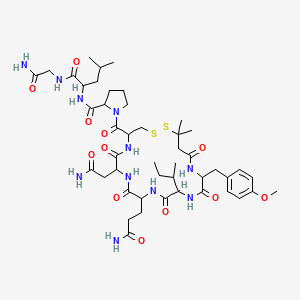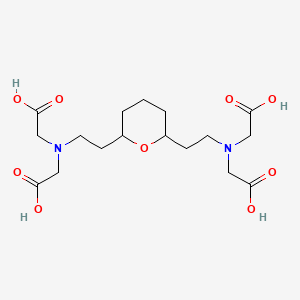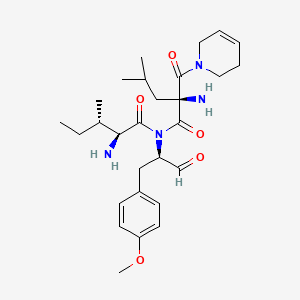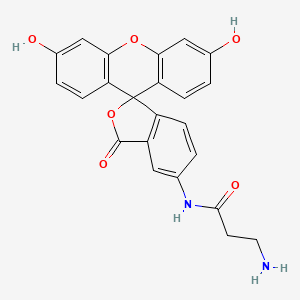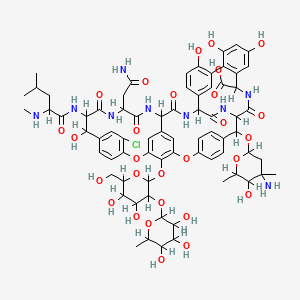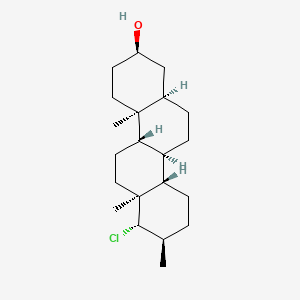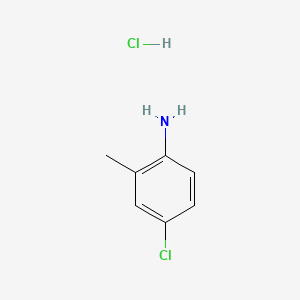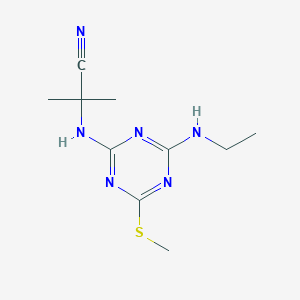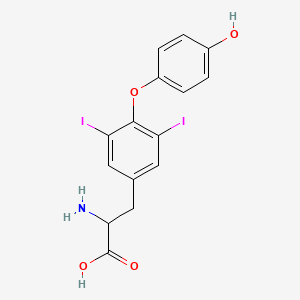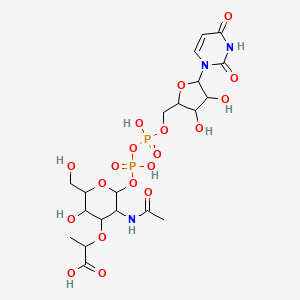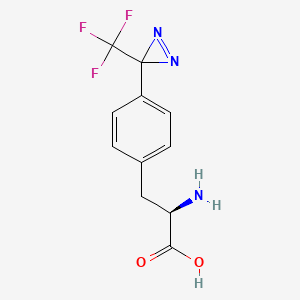
3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine
説明
3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine is a synthetic amino acid derivative that contains a trifluoromethyl group and a diazirine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Diazirine Ring: The diazirine ring can be synthesized by reacting a suitable precursor with trifluoromethyl diazomethane under controlled conditions.
Coupling with Phenylalanine: The diazirine-containing intermediate is then coupled with phenylalanine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of automated peptide synthesizers and large-scale chromatography systems to facilitate the production process.
化学反応の分析
Types of Reactions
3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The diazirine ring can be reduced to form diaziridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce diaziridine derivatives.
科学的研究の応用
3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine has a wide range of applications in scientific research:
Chemistry: It is used as a photoaffinity labeling reagent to study protein-ligand interactions.
Biology: The compound is employed in the investigation of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the development of advanced materials with unique properties, such as fluorinated polymers.
作用機序
The mechanism of action of 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine involves the formation of a highly reactive carbene intermediate upon exposure to ultraviolet (UV) light. This carbene can covalently bind to nearby molecules, making it a valuable tool for studying molecular interactions. The trifluoromethyl group enhances the stability and reactivity of the diazirine ring, facilitating efficient photo-crosslinking.
類似化合物との比較
Similar Compounds
3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)glycine: Similar structure but with a glycine backbone.
3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)serine: Contains a serine backbone instead of alanine.
Uniqueness
3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine is unique due to its combination of the trifluoromethyl group and diazirine ring, which provides enhanced stability and reactivity. This makes it particularly useful for photoaffinity labeling and studying complex molecular interactions.
特性
IUPAC Name |
(2R)-2-amino-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c12-11(13,14)10(16-17-10)7-3-1-6(2-4-7)5-8(15)9(18)19/h1-4,8H,5,15H2,(H,18,19)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGXDARRSCSGOG-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C2(N=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)C2(N=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80914818 | |
| Record name | 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80914818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95758-95-5 | |
| Record name | 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095758955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80914818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


